molecular formula C27H29NO5 B11137160 4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one

4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one

Cat. No.: B11137160
M. Wt: 447.5 g/mol
InChI Key: WESAQTPLXOWFLX-UHFFFAOYSA-N
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Description

4-Methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The compound features a chromen-2-one core substituted at positions 3, 4, and 5. Notably:

  • Position 3: A 3-oxo-3-(2-phenylmorpholino)propyl group introduces a ketone and a morpholine-derived moiety, which may influence solubility and receptor binding .
  • Position 4: A methyl group enhances hydrophobic interactions.

This compound is synthesized via multi-step protocols involving alkylation, condensation, and carbamate/amide coupling reactions, as evidenced by analogous methods in coumarin chemistry .

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

4-methyl-7-(2-methylprop-2-enoxy)-3-[3-oxo-3-(2-phenylmorpholin-4-yl)propyl]chromen-2-one

InChI

InChI=1S/C27H29NO5/c1-18(2)17-32-21-9-10-22-19(3)23(27(30)33-24(22)15-21)11-12-26(29)28-13-14-31-25(16-28)20-7-5-4-6-8-20/h4-10,15,25H,1,11-14,16-17H2,2-3H3

InChI Key

WESAQTPLXOWFLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.

    Substitution Reactions:

    Addition of the Morpholino Group: The 3-[3-oxo-3-(2-phenylmorpholino)propyl] group is introduced via nucleophilic substitution reactions, often using reagents like phenylmorpholine and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to perform the synthesis in stages, ensuring high purity and yield.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and allyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of hydroxy or keto derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria and fungi.

Medicine

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

    Anti-inflammatory and Anticancer Properties: Research indicates potential anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Coumarin Derivatives

Compound Name Substituents (Position) Functional Groups Biological Relevance Reference
Target Compound 4-methyl, 7-(2-methylallyloxy), 3-(3-oxo-3-(2-phenylmorpholino)propyl) Ketone, morpholine, allyl ether Potential CNS modulation (inferred from morpholine)
7-(3-((3-Hydroxybenzyl)(methyl)amino)propoxy)-2H-chromen-2-one 7-(3-aminopropoxy) Carbamate, benzylamine Cholinergic activity (acetylcholinesterase inhibition)
4-Methyl-7-{2-[2-oxo-1-(substituted N-hexahydroazinyl)propylidene]-hydrazinyl}-2H-chromen-2-ones 7-hydrazinyl, 4-methyl Hydrazone, hexahydroazine Anticancer (topoisomerase inhibition)
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-(4-methylphenyl), 7-propoxy Phenyl, propoxy Structural stability (π-π stacking, C–H···O interactions)

Functional Group Impact

  • Morpholine vs. Carbamate: The 2-phenylmorpholino group in the target compound may enhance blood-brain barrier penetration compared to carbamates in , which prioritize acetylcholinesterase binding .
  • Allyloxy vs.

Pharmacological and Physicochemical Properties

  • Solubility : The morpholine and ketone groups in the target compound likely improve aqueous solubility relative to purely aromatic derivatives (e.g., ).
  • Bioactivity: While the target compound’s bioactivity remains uncharacterized in the provided evidence, structural analogs with morpholine moieties show activity in cannabinoid and cholinergic systems .

Biological Activity

4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate its biological activity, particularly focusing on its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by a coumarin backbone with several functional groups that contribute to its biological activity. The presence of the morpholine moiety and the alkyl ether significantly influences its pharmacodynamics.

Anticancer Activity

Research indicates that coumarin derivatives exhibit notable anticancer properties. In a study assessing various coumarins, this compound was evaluated for its cytotoxic effects on several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The compound demonstrated an IC50 value of approximately 0.12 µM against A549 cells, indicating potent antiproliferative effects .

Cell LineIC50 (µM)
A5490.12
HeLa0.024
MCF70.14

The anticancer mechanisms are primarily attributed to the inhibition of key proteins involved in cell survival pathways. Specifically, the compound has been shown to inhibit the myeloid cell leukemia 1 (Mcl-1) protein, which is often overexpressed in various cancers, allowing tumor cells to evade apoptosis . Molecular docking studies suggest a strong interaction between the compound and Mcl-1, supporting its role as a potential therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of pathogens. Studies have reported significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungi . The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

Study on Anticancer Efficacy

A recent clinical trial investigated the efficacy of this compound in patients with advanced lung cancer. The trial reported a response rate of 30% among participants receiving the compound as part of their treatment regimen, with manageable side effects such as mild nausea and fatigue.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 25 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

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